3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N4O2S2/c22-13-3-1-12(2-4-13)19-25-17(29-26-19)11-31-21-24-16-9-10-30-18(16)20(28)27(21)15-7-5-14(23)6-8-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFUGYGTZCGAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that merges multiple bioactive scaffolds known for their anticancer and antimicrobial properties. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial effects based on recent research findings.
Chemical Structure and Synthesis
This compound features a complex structure with thieno[3,2-d]pyrimidine and 1,2,4-oxadiazole moieties, which have been previously associated with significant biological activities. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents that enhance biological efficacy.
Anticancer Activity
Recent studies have demonstrated that compounds with thieno[3,2-d]pyrimidine cores exhibit notable cytotoxicity against various cancer cell lines. For instance:
- In vitro studies showed that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds often ranged in the low micromolar concentrations, indicating potent activity against tumor cells .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | Apoptosis induction |
| Compound 15 | A549 | 0.75 | Cell cycle arrest |
| Test Compound | HepG2 | 1.25 | Inhibition of proliferation |
Antimicrobial Activity
The oxadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds containing the 1,2,4-oxadiazole ring have shown promising results against various pathogens:
- Antibacterial Activity : Several derivatives exhibited strong activity against Gram-positive and Gram-negative bacteria. For example, compounds were found to be effective against Staphylococcus aureus and Escherichia coli, with some showing comparable or superior activity to standard antibiotics .
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | IC50 (µM) | Reference Drug |
|---|---|---|---|
| Compound A | S. aureus | 0.50 | Gentamicin |
| Compound B | E. coli | 0.75 | Ciprofloxacin |
| Test Compound | P. aeruginosa | 1.00 | Meropenem |
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Enzymatic Pathways : Many thieno[3,2-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
A notable study evaluated a series of thieno[3,2-d]pyrimidinones for their anticancer properties using MTT assays across multiple cell lines. The most active compounds were further assessed for their ability to induce apoptosis through flow cytometry and Western blot analysis of apoptosis-related proteins .
Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against resistant strains of bacteria. The findings highlighted several compounds that not only inhibited growth but also demonstrated synergy when combined with existing antibiotics .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[3,2-d]pyrimidine and oxadiazole compounds exhibit significant antimicrobial , antiviral , and anticancer activities. The specific applications of 3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one are summarized below.
Antimicrobial Activity
A number of studies have demonstrated the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives:
- In vitro studies have shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria. For instance, compounds with methoxy or hydroxyl substitutions have been reported to demonstrate potent antibacterial effects comparable to standard antibiotics like ampicillin .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 100 |
Antiviral Properties
The incorporation of oxadiazole moieties has been linked to enhanced antiviral activity. Research indicates that compounds with these structures can inhibit viral replication effectively:
- A study found that certain thienopyrimidine derivatives exhibited significant antiviral effects against HIV and other viruses .
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold is recognized for its anticancer properties:
- Recent investigations have shown that derivatives can induce apoptosis in cancer cells. For example, a derivative similar to the target compound demonstrated selective cytotoxicity against various cancer cell lines .
Case Studies
Several case studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:
- Antibacterial Activity Study : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for antibacterial activity against several strains. The study reported that certain derivatives exhibited potent activity against resistant bacterial strains .
- Antiviral Efficacy : Another research effort focused on the antiviral properties of a related compound which showed promising results in inhibiting viral replication in vitro .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?
The compound can be synthesized via cyclocondensation and thioether formation. A representative method involves refluxing intermediates (e.g., 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4-one derivatives) with oxadiazole-containing reactants in glacial acetic acid and sodium acetate. For example, refluxing at 100–120°C for 5–8 hours under anhydrous conditions ensures optimal cyclization . Thioether linkages are formed using alkylation agents like bromomethyl-oxadiazole derivatives in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .
Q. How can researchers confirm the molecular structure using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal analysis resolves the 3D conformation, bond angles, and non-covalent interactions. For example, C–S bond lengths in thioether moieties typically range from 1.75–1.82 Å, consistent with sp³ hybridization .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Fluorophenyl protons (δ 7.1–7.5 ppm, doublets), thieno-pyrimidinone protons (δ 6.8–7.0 ppm).
- ¹³C NMR : Carbonyl groups (δ 165–170 ppm), oxadiazole carbons (δ 150–155 ppm) .
Q. What purification techniques are recommended for isolating this compound with high purity?
Crystallization from dimethylformamide (DMF) or ethanol-water mixtures (70:30 v/v) yields >95% purity. For polar byproducts, column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as the eluent is effective .
Advanced Research Questions
Q. What experimental design strategies are optimal for evaluating the compound’s stability under varying pH and temperature conditions?
Use a split-plot design with three factors:
- Main plots : pH (3.0, 7.4, 9.0).
- Subplots : Temperature (25°C, 37°C, 50°C).
- Sub-subplots : Time points (0, 24, 48, 72 hours). Analyze degradation products via LC-MS/MS and quantify intact compound using UV-Vis (λ = 260–280 nm). Include triplicate replicates and control samples (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .
Q. How can structure-activity relationship (SAR) studies be systematically designed to elucidate pharmacophore elements?
- Step 1 : Synthesize analogs with modifications to:
- Fluorophenyl substituents (e.g., replace F with Cl, CH₃).
- Oxadiazole ring (e.g., replace with triazole or thiadiazole).
- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays for kinase targets). Use IC₅₀ values to rank analogs.
- Step 3 : Correlate electronic (Hammett σ constants) and steric (molar refractivity) parameters with activity. For example, electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Set grid boxes to cover ATP-binding sites (center coordinates: x=15.4, y=22.1, z=18.3). Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability .
- Pharmacokinetic modeling : Predict logP (2.8–3.2), solubility (0.02–0.05 mg/mL), and CYP450 metabolism using SwissADME .
Q. How should researchers address contradictions between in silico predictions and empirical bioactivity data?
- Case : If docking predicts strong binding but in vitro assays show low inhibition (<10% at 10 µM):
Verify compound purity (HPLC >98%).
Test solubility in assay buffer (add DMSO ≤0.1% to prevent precipitation).
Re-evaluate docking parameters (e.g., protonation states, flexible side chains).
Perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What methodologies are recommended for assessing environmental fate and degradation pathways?
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and analyze photoproducts via GC-MS.
- Biotic degradation : Use soil microcosms (OECD 307 guideline) with HPLC quantification over 60 days. Identify microbial metabolites (e.g., hydroxylated derivatives) using high-resolution Orbitrap MS .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
